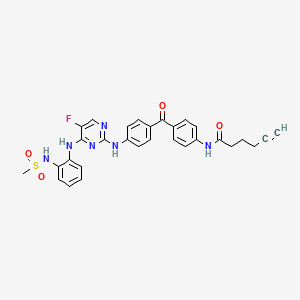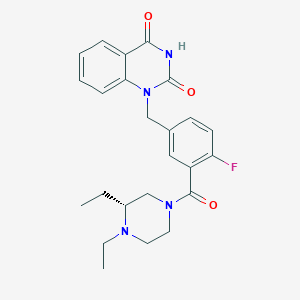
(R)-Chlorpheniramine-d6 Maleate Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Chlorpheniramine-d6 (maleate): is a deuterated form of chlorpheniramine maleate, an antihistamine used to relieve allergy symptoms. The deuterium labeling is often used in pharmacokinetic studies to trace the compound’s behavior in the body without altering its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Chlorpheniramine-d6 (maleate) involves the deuteration of chlorpheniramine. This process typically includes the introduction of deuterium atoms into the chlorpheniramine molecule through a series of chemical reactions. The maleate salt is then formed by reacting the deuterated chlorpheniramine with maleic acid.
Industrial Production Methods: Industrial production of (-)-Chlorpheniramine-d6 (maleate) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (-)-Chlorpheniramine-d6 (maleate) can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the chlorpheniramine structure can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted chlorpheniramine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a tracer in pharmacokinetic studies to understand the metabolism and distribution of chlorpheniramine in the body.
Biology:
- Helps in studying the interaction of chlorpheniramine with biological targets, such as histamine receptors.
Medicine:
- Used in clinical research to evaluate the efficacy and safety of chlorpheniramine formulations.
Industry:
- Employed in the development of new antihistamine drugs and formulations.
Mecanismo De Acción
Molecular Targets and Pathways: (-)-Chlorpheniramine-d6 (maleate) exerts its effects by competing with histamine for the histamine H1 receptor. Once bound, it acts as an inverse agonist, reducing the activity of the H1 receptor. This leads to a decrease in symptoms such as itching, vasodilation, and capillary leakage, which are commonly associated with allergic reactions .
Comparación Con Compuestos Similares
- Pheniramine
- Dexchlorpheniramine
- Brompheniramine
- Fluorpheniramine
Uniqueness: (-)-Chlorpheniramine-d6 (maleate) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies without altering the compound’s pharmacological properties. This makes it a valuable tool in both research and clinical settings.
Propiedades
Fórmula molecular |
C20H23ClN2O4 |
|---|---|
Peso molecular |
396.9 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;(3R)-3-(4-chlorophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1/i1D3,2D3; |
Clave InChI |
DBAKFASWICGISY-OXXLREAJSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(CC[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;[(3R,5R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12416997.png)


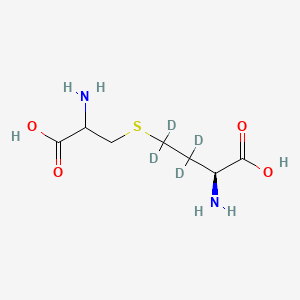

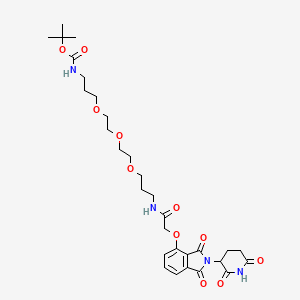
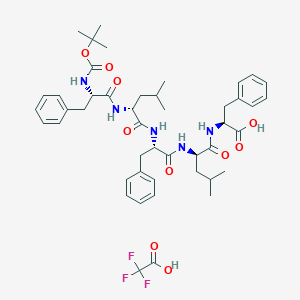
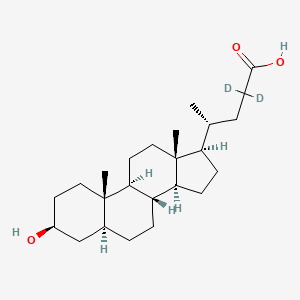
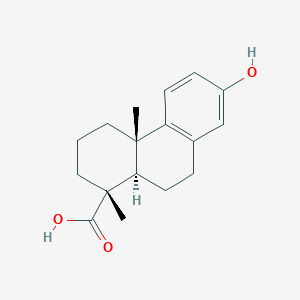
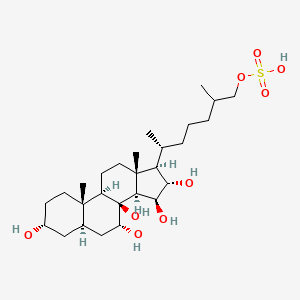
![1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4](/img/structure/B12417033.png)
